molecular formula C18H18Cl2N2O3S B11595965 propan-2-yl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595965
M. Wt: 413.3 g/mol
InChI Key: YBLGQGDGLYHSJZ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 6-(2,4-DICHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various substituents such as dichlorophenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 6-(2,4-DICHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Thiazine Ring Formation: The thiazine ring is formed by reacting the pyrimidine intermediate with a thioamide in the presence of a base.

    Substitution Reactions:

    Final Cyclization: The final step involves cyclization to form the fused pyrimido[2,1-b][1,3]thiazine structure, which is facilitated by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 6-(2,4-DICHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the reaction conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 6-(2,4-DICHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 6-(2,4-DICHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(Substituted Phenyl)-2-(1-Methyl-1H-Imidazol-2-yl) Imidazo[2,1-b][1,3,4] Thiadiazole: Known for its antimicrobial activity.

    1-(Benzo[d]thiazol-2-ylamino)-3-(1H-Indol-2-yl)-1-Oxopropan-2-yl: Exhibits anti-inflammatory and analgesic properties.

Uniqueness

PROPAN-2-YL 6-(2,4-DICHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyrimido[2,1-b][1,3]thiazine ring system and the presence of dichlorophenyl and methyl groups contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

propan-2-yl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H18Cl2N2O3S/c1-9(2)25-17(24)15-10(3)21-18-22(14(23)6-7-26-18)16(15)12-5-4-11(19)8-13(12)20/h4-5,8-9,16H,6-7H2,1-3H3

InChI Key

YBLGQGDGLYHSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC(C)C

Origin of Product

United States

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